3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1450-62-0
VCID: VC14932470
InChI: InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3
SMILES:
Molecular Formula: C22H20N2O
Molecular Weight: 328.4 g/mol

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

CAS No.: 1450-62-0

Cat. No.: VC14932470

Molecular Formula: C22H20N2O

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole - 1450-62-0

Specification

CAS No. 1450-62-0
Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
IUPAC Name 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole
Standard InChI InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3
Standard InChI Key IIWCGGYOWGNBJS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₂H₂₀N₂O, with a molar mass of 328.4 g/mol. Its IUPAC name, 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole, reflects the substitution pattern: a dihydropyrazole ring (positions 1–5) bears phenyl groups at positions 2 and 3, while position 5 contains a 4-methoxyphenyl moiety .

Table 1: Key molecular descriptors

PropertyValueSource
CAS Registry1450-62-0
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIKeyIIWCGGYOWGNBJS-UHFFFAOYSA-N
PubChem CID349866

The X-ray crystallography data remain unpublished, but computational models predict a puckered dihydropyrazole ring with substituents adopting equatorial orientations to minimize steric strain . The methoxy group’s electron-donating character influences electron density distribution, as evidenced by NMR chemical shifts (δ 3.81 ppm for OCH₃ in CDCl₃).

Synthesis and Reaction Pathways

General Synthetic Strategies

While no dedicated synthesis for 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has been reported, analogous pyrazolines are typically synthesized via:

  • 1,3-Dipolar cycloaddition: Nitrile imines react with α,β-unsaturated carbonyl compounds. A related protocol using 4-methoxy cinnamonitrile and in situ-generated nitrile imines achieved 60–75% yields for structurally similar compounds .

  • Hydrazine cyclocondensation: Phenylhydrazines react with α,β-unsaturated ketones. Microwave-assisted methods reduce reaction times to <30 minutes compared to conventional heating.

Table 2: Representative conditions for pyrazoline synthesis

Reactant AReactant BConditionsYieldReference
4-MethoxyphenylhydrazineChalcone derivativeMicrowave, 100°C, 20 min68%
Nitrile imine4-Methoxy cinnamonitrileChloramine-T, EtOH, Δ72%

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc 4:1), yielding white crystalline solids. Characterization relies on:

  • ¹H/¹³C NMR: Distinct signals for methoxy (δ 3.81 ppm), pyrazoline CH₂ (δ 3.12–3.45 ppm), and aromatic protons (δ 6.80–7.45 ppm).

  • HRMS: Molecular ion peak at m/z 328.4 (calc. for C₂₂H₂₀N₂O⁺) .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data are unavailable, but computational predictions (ALOGPS) suggest:

  • logP: 4.92 ± 0.35 (high lipophilicity)

  • Water solubility: 0.012 mg/mL at 25°C

The compound is stable under inert atmospheres but may undergo oxidative ring opening upon prolonged exposure to air.

CompoundTargetActivity
5-(4-Nitrophenyl) analogueCDK2IC₅₀ = 3.2 μM
3-(4-Chlorophenyl) analogueEGFRIC₅₀ = 7.8 μM

Materials Science Applications

  • Luminescent materials: Pyrazoline derivatives exhibit blue fluorescence (λₑₘ 450 nm) with quantum yields Φ = 0.42–0.58.

  • Coordination chemistry: The N1 and N2 atoms potentially chelate transition metals, though no complexes have been reported for this specific compound.

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